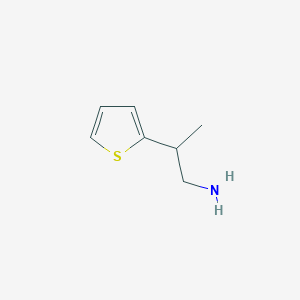

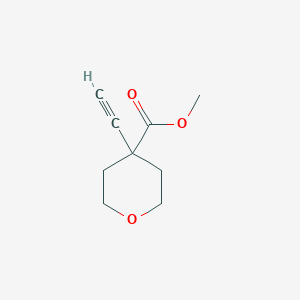

4-cyclopropylidene-N-(3-phenylpropyl)piperidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-cyclopropylidene-N-(3-phenylpropyl)piperidine-1-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CPPC is a piperidine derivative that belongs to the class of cyclopropylamines. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Wissenschaftliche Forschungsanwendungen

Mannich Reaction and Heterocycles Synthesis

The Mannich reaction, a significant method in organic synthesis involving aminomethylation of compounds, has been utilized to synthesize N,S-containing heterocycles. This reaction highlights the versatile applications of piperidine derivatives in creating complex molecular architectures. For instance, piperidinium derivatives have been transformed into tetraazatricyclo compounds with potential for further pharmaceutical development (Dotsenko et al., 2012).

Microwave-Assisted Organic Synthesis

Microwave irradiation has been employed to accelerate the synthesis of carboxamide derivatives from piperidine compounds, demonstrating the efficiency of modern synthetic techniques in producing complex molecules. This method underscores the role of piperidine derivatives as intermediates in organic synthesis, leading to a diverse range of functionalized molecules with potential biological activities (Abdalha et al., 2011).

Antibacterial Activity

Research into piperidine derivatives has shown their potential in antibacterial applications. Novel carboxamide derivatives synthesized from piperidine have demonstrated antibacterial effects, suggesting their utility in developing new antibacterial agents. This area of study highlights the importance of structural modification and functionalization in enhancing the biological activity of piperidine derivatives (Pouramiri et al., 2017).

Antimicrobial Study

Synthesis of Schiff base and thiazolidinone derivatives of cyclopropyl-piperidine has provided insights into their antimicrobial properties. These compounds exhibit promising antibacterial and antifungal activities, underscoring the potential of piperidine derivatives in addressing resistant microbial strains (Patel & Patel, 2010).

Synthetic Analgesics Development

The exploration of piperidine derivatives has extended to the field of analgesics, where modifications to the piperidine scaffold have led to the discovery of potent analgesic compounds. This research area demonstrates the therapeutic potential of piperidine derivatives in pain management, highlighting their importance in medicinal chemistry (Van Daele et al., 1976).

Zukünftige Richtungen

The future directions for research on “4-cyclopropylidene-N-(3-phenylpropyl)piperidine-1-carboxamide” could include further exploration of its synthesis methods, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential therapeutic applications could be investigated, given the wide range of biological activities exhibited by piperidine derivatives .

Wirkmechanismus

Target of Action

Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Mode of Action

It’s known that piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various other derivatives .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities .

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological activities .

Eigenschaften

IUPAC Name |

4-cyclopropylidene-N-(3-phenylpropyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c21-18(19-12-4-7-15-5-2-1-3-6-15)20-13-10-17(11-14-20)16-8-9-16/h1-3,5-6H,4,7-14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTNCGXUTBWYDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)NCCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2488734.png)

![3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide](/img/structure/B2488739.png)

![6-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2488743.png)

![N-(4-bromo-2-fluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2488745.png)

![2-(Methylsulfanyl)-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine](/img/structure/B2488748.png)

![4-[(E)-[2-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2488749.png)

![5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2488751.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488754.png)